3-Chloro-5-iodo-isoquinoline
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Overview
Description
3-Chloro-5-iodo-isoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocycles that are structurally similar to quinolines. This compound is characterized by the presence of chlorine and iodine atoms attached to the isoquinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-iodo-isoquinoline typically involves halogenation reactions. One common method is the iodination of 3-chloro-isoquinoline using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-iodo-isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed:
- Substituted isoquinolines with various functional groups.
- Biaryl compounds through coupling reactions.
Scientific Research Applications
3-Chloro-5-iodo-isoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Used in the development of bioactive compounds and probes for studying biological processes.
Medicine: Potential intermediate in the synthesis of pharmaceutical agents with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-iodo-isoquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards molecular targets, leading to desired biological effects.
Comparison with Similar Compounds
3-Chloro-isoquinoline: Lacks the iodine atom, making it less reactive in certain coupling reactions.
5-Iodo-isoquinoline: Lacks the chlorine atom, affecting its chemical reactivity and biological activity.
Uniqueness: 3-Chloro-5-iodo-isoquinoline’s unique combination of chlorine and iodine atoms provides distinct reactivity patterns and potential applications compared to its analogs. This dual halogenation enhances its versatility in synthetic and medicinal chemistry.
Biological Activity
3-Chloro-5-iodo-isoquinoline is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound is a halogenated isoquinoline derivative. The presence of chlorine and iodine atoms in its structure may influence its biological activity by enhancing lipophilicity and altering interaction patterns with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Isoquinoline derivatives are known to inhibit various enzymes, including DNA gyrase and topoisomerases, which are crucial for DNA replication and transcription. Compounds with similar structures have demonstrated potent inhibitory effects against these enzymes, suggesting that this compound may exhibit similar properties .
- Antimicrobial Activity : Isoquinoline derivatives have shown antibacterial properties against a range of pathogens. Studies indicate that modifications at specific positions on the isoquinoline ring can enhance antimicrobial efficacy .
- Anticancer Properties : Some studies have reported that isoquinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the PI3K/Akt/mTOR signaling pathway .
Antimicrobial Activity
Research has shown that halogenated isoquinolines exhibit significant antimicrobial activity. For instance, studies on isoquinoline derivatives revealed minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | TBD | TBD |
Isoquinoline derivative X | 1.0 | S. aureus |
Isoquinoline derivative Y | 5.0 | E. coli |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines. For example, compounds structurally related to it have shown IC50 values indicating cytotoxic effects on human cancer cell lines such as DLD-1 (colon adenocarcinoma) and MDA-MB-231 (breast cancer) .
Case Studies
- Inhibition of DNA Gyrase : A study demonstrated that compounds similar to this compound effectively inhibited DNA gyrase, a target for antibacterial drugs, with some exhibiting low nanomolar IC50 values .
- Cytotoxicity in Cancer Models : Another investigation into the cytotoxic effects of isoquinoline derivatives found that modifications could significantly enhance their potency against cancer cells, suggesting a promising avenue for drug development .
Properties
IUPAC Name |
3-chloro-5-iodoisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDPVNLRCXDMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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